Hentriacontadiene
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Overview
Description
Hentriacontadiene is a long-chain hydrocarbon with the molecular formula C₃₁H₆₀. It is characterized by the presence of two double bonds in its structure, making it a diene. This compound is found in various natural sources, including insect cuticular hydrocarbons, where it plays a role in cuticle protection and chemical communication .
Preparation Methods
Synthetic Routes and Reaction Conditions
Hentriacontadiene can be synthesized through various organic synthesis methods. One common approach involves the coupling of shorter hydrocarbon chains using transition metal catalysts. For instance, the Wittig reaction can be employed to form the double bonds in the hydrocarbon chain. The reaction conditions typically involve the use of phosphonium ylides and aldehydes or ketones under an inert atmosphere .
Industrial Production Methods
Industrial production of this compound may involve the extraction from natural sources, such as insect cuticular hydrocarbons, using non-lethal solid-phase microextraction techniques. These methods utilize materials like styrene-divinylbenzene copolymers to trap the hydrocarbons efficiently .
Chemical Reactions Analysis
Types of Reactions
Hentriacontadiene undergoes various chemical reactions, including:
Oxidation: The double bonds in this compound can be oxidized to form epoxides or diols.
Reduction: Hydrogenation can reduce the double bonds to form hentriacontane.
Substitution: Electrophilic addition reactions can occur at the double bonds, leading to the formation of halogenated derivatives.
Common Reagents and Conditions
Oxidation: Reagents like osmium tetroxide or potassium permanganate are commonly used under mild conditions.
Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst is typically employed.
Substitution: Halogens such as bromine or chlorine can be used in the presence of light or a catalyst.
Major Products Formed
Oxidation: Epoxides, diols
Reduction: Hentriacontane
Substitution: Halogenated this compound derivatives
Scientific Research Applications
Hentriacontadiene has several scientific research applications:
Chemistry: Used as a model compound to study hydrocarbon reactions and mechanisms.
Biology: Plays a role in insect chemical communication and cuticle protection.
Industry: Used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of hentriacontadiene involves its interaction with biological membranes and proteins. In insects, it contributes to the formation of a protective barrier on the cuticle, preventing desiccation and providing chemical signals for communication. The molecular targets include cuticular proteins and enzymes involved in hydrocarbon metabolism .
Comparison with Similar Compounds
Similar Compounds
Nonacosene: Another long-chain hydrocarbon found in insect cuticles.
Tricosene: A shorter-chain hydrocarbon with similar chemical properties.
Hentriacontane: The fully saturated analog of hentriacontadiene.
Uniqueness
This compound is unique due to its specific double bond positions, which confer distinct chemical reactivity and biological functions compared to its saturated and shorter-chain analogs. Its role in insect communication and cuticle protection highlights its importance in ecological and biological studies .
Properties
CAS No. |
77046-63-0 |
---|---|
Molecular Formula |
C31H60 |
Molecular Weight |
432.8 g/mol |
IUPAC Name |
hentriaconta-1,3-diene |
InChI |
InChI=1S/C31H60/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3,5,7H,1,4,6,8-31H2,2H3 |
InChI Key |
AJCRPOOWDBUIOJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCCCCCCCC=CC=C |
Origin of Product |
United States |
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